molecular formula C7H8ClN3 B159859 Pyrazolo[1,5-a]pyridin-3-amine hydrochloride CAS No. 136548-72-6

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Cat. No. B159859
Key on ui cas rn: 136548-72-6
M. Wt: 169.61 g/mol
InChI Key: DWDHDSPZVVNBSC-UHFFFAOYSA-N
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Patent
US05334505

Procedure details

Pyrazolo[1,5-a]pyridine are dissolved in 30 ml. 6N hydrochloric acid, the solution is cooled to 0° C. and a solution of 6.9 g. sodium nitrite in 30 ml. water is slowly added dropwise thereto. After 1 hour, the nitrosation is complete. About 100 ml. water are added thereto, followed by repeated extraction with ethyl acetate. The organic phase is dried and evaporated. There are obtained 9.6 g. 3-nitrosopyrazolo[1,5-a]pyridine. 4.4.2 9 g. of the nitroso compound obtained according to 4.4.1 are introduced into a solution of 22 g. stannous chloride dihydrate in 180 ml. concentrated hydrochloric acid. The reaction mixture is stirred for 1 hour at ambient temperature and, for the completion of the reduction, mixed with 8 g. stannous chloride dihydrate in 30 ml. concentrated hydrochloric acid. The suspension is poured on to about 150 g. ice, adjusted with sodium hydroxide to pH 12 and quickly extracted with ethyl acetate. The ethyl acetate phase is dried and evaporated. The residue is dissolved in about 350 ml. diethyl ether and mixed with ethereal hydrochloric acid. The precipitate obtained is filtered of, washed with diethyl ether and dried. There are obtained 11.3 g. (100% of theory) 3-aminopyrazolo[1,5-a]pyridine hydrochloride; m.p. 228°-232° C. Rf (silica gel, ethyl acetate/methanol 9:1 v/v)=0.52. 4.4.3. The leuko coloured material 4-hydroxyphenyl-pyrazolo[1,5-a]pyridin-3-ylamine is obtained analogously to 4.3.2 and 4.3.3 with the use of 3-aminopyrazolo[1,5-a]pyridine as starting material. Rf (silica gel, ethyl acetate/diethyl ether 1:1 v/v)=0.68.
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[OH-].[Na+].Cl.[NH2:5][C:6]1[CH:7]=[N:8][N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12.OC1C=CC(NC2C=NN3C=CC=CC=23)=CC=1>C(OCC)(=O)C.CO>[NH2:5][C:6]1[CH:7]=[N:8][N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12 |f:1.2,3.4,6.7|

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC=1C=NN2C1C=CC=C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)NC=1C=NN2C1C=CC=C2
Step Eight
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at ambient temperature and, for the completion of the reduction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a solution of 22 g
ADDITION
Type
ADDITION
Details
mixed with 8 g
ADDITION
Type
ADDITION
Details
The suspension is poured on to about 150 g
EXTRACTION
Type
EXTRACTION
Details
quickly extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in about 350 ml
ADDITION
Type
ADDITION
Details
diethyl ether and mixed with ethereal hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered of,
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
There are obtained 11.3 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=NN2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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